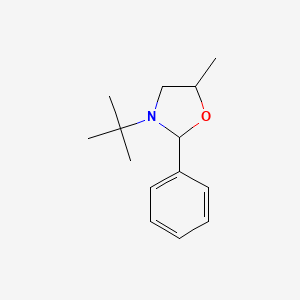
3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair and cell survival. The inhibition of PARP by this compound has been shown to have therapeutic benefits in various diseases, including cancer.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is based on its ability to inhibit this compound. This compound is an enzyme that plays a crucial role in DNA repair. When DNA damage occurs, this compound is activated, and it recruits other proteins to repair the damage. Inhibition of this compound by this compound prevents the repair of DNA damage, leading to the accumulation of damage and ultimately cancer cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in preclinical and clinical models. The compound has been shown to have potent anti-cancer activity by inhibiting this compound. In addition, this compound has been shown to have a neuroprotective effect in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using 3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective in various preclinical models of cancer, making it an attractive candidate for further development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it challenging to obtain in large quantities.
将来の方向性
There are several future directions for the use of 3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide in scientific research. One potential direction is the development of new formulations of this compound that can improve its bioavailability and efficacy. Another direction is the investigation of the potential use of this compound in combination with other cancer therapies to improve treatment outcomes. Additionally, further research is needed to understand the potential neuroprotective effects of this compound in greater detail.
合成法
The synthesis of 3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a complex process that involves several steps. The synthesis starts with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 3-(4-methoxyphenyl)-3-oxopropanoic acid ethyl ester. This intermediate is then reacted with 2-(2-amino-1H-imidazol-1-yl)ethylamine and pyrimidine-2-carboxylic acid to form the final product.
科学的研究の応用
The therapeutic potential of 3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide has been extensively studied in scientific research. The compound has been shown to have potent anti-cancer activity in various preclinical models. The inhibition of this compound by this compound leads to the accumulation of DNA damage, which ultimately results in cancer cell death. This compound has been tested in clinical trials for the treatment of various cancers, including breast, ovarian, and prostate cancer.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-16-6-3-15(4-7-16)5-8-17(25)20-11-13-24-14-12-23-19(24)18-21-9-2-10-22-18/h2-4,6-7,9-10,12,14H,5,8,11,13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYUHQMBPQDGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2Z)-3-[(2,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2911638.png)
![2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2911639.png)
![3-(2-fluorobenzyl)-7-(methyl(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2911640.png)

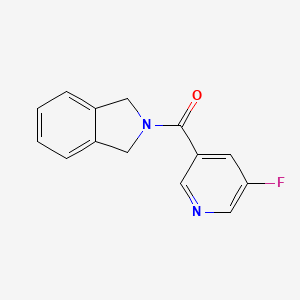

![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2911646.png)
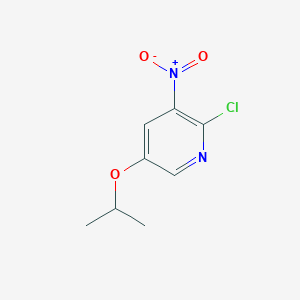
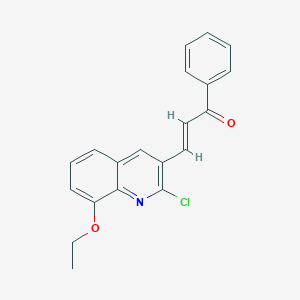
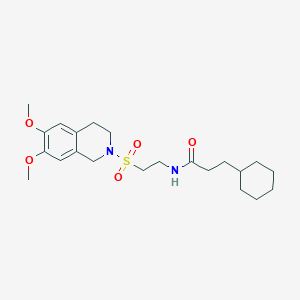
![2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2911653.png)
![ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2911654.png)
![8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911655.png)
